N-ethyl-2,4-oxazolidinedione
Description
N-ethyl-2,4-oxazolidinedione is a heterocyclic organic compound featuring a five-membered oxazolidinedione ring with an ethyl group attached to the nitrogen atom (position 1) and ketone groups at positions 2 and 3. The ethyl substitution at the nitrogen likely influences its physicochemical properties, metabolic stability, and biological activity compared to carbon-substituted derivatives .
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
3-ethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C5H7NO3/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 |
InChI Key |
IWLAXCIQVRFHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)COC1=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-ethyl-2,4-oxazolidinedione serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their antidiabetic properties, showing hypoglycemic effects that indicate potential utility in managing diabetes mellitus. Research has highlighted the compound's ability to influence metabolic pathways, particularly in glucose regulation.
Case Study: Antidiabetic Research
In studies investigating the hypoglycemic effects of this compound derivatives, researchers observed significant reductions in blood glucose levels in diabetic models. This suggests that the compound may act through mechanisms involving insulin sensitivity and glucose uptake enhancement.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been documented, particularly against Gram-positive bacteria. Its structural similarity to linezolid, an established antibiotic, suggests potential for broad-spectrum activity against various bacterial strains .
Case Study: Antimicrobial Activity
In a comparative study of oxazolidinone derivatives, this compound demonstrated notable activity against resistant strains of Staphylococcus aureus. The study employed minimum inhibitory concentration (MIC) assays to establish the effectiveness of the compound and its derivatives against clinically relevant pathogens.
Structure–Activity Relationship Studies
Research into the structure–activity relationships (SAR) of oxazolidinones has revealed that minor modifications to the molecular structure can significantly impact biological activity. For instance, variations in substituents on the nitrogen atom can enhance solubility and bioavailability .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Ethyl substitution at nitrogen | Enhanced solubility and biological activity |
| Linezolid | Oxazolidinone core | Effective against Gram-positive bacteria |
| Paramethadione | Similar cyclic structure | Used primarily in neurological studies |
| 4-Oxazoleacetic Acid | Related structure with different functional groups | Investigated for hypoglycemic activity |
Pharmacokinetics and Bioavailability
Studies focusing on the pharmacokinetics of this compound indicate that its unique ethyl substitution enhances its absorption and distribution within biological systems. Understanding these properties is crucial for developing effective therapeutic agents based on this compound.
Case Study: Pharmacokinetic Evaluation
In vivo studies assessing the bioavailability of this compound showed promising results regarding its absorption rates and metabolic stability. These findings are essential for guiding future drug design efforts aimed at optimizing therapeutic efficacy.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key oxazolidinedione derivatives, their substituents, and biological activities:
Key Observations:
- Substituent Position Matters : Substitutions at the 5-position (e.g., DMO, EMO) are linked to anticonvulsant activity and metabolic roles, while nitrogen or 3-position substitutions (e.g., ITO-1) correlate with cytotoxicity .
- Functional Groups Influence Activity : The 2-thio group in ITO-1 reduces cytotoxicity compared to benzilidene derivatives, highlighting the role of electronegative groups in modulating biological effects .
Pharmacological and Metabolic Profiles
- DMO vs. Trimethadione : DMO, a metabolite of trimethadione, exhibits weaker anticonvulsant effects but contributes to prolonged therapeutic activity due to slow renal excretion .
- EMO vs. Paramethadione : EMO, derived from paramethadione, accumulates in plasma during chronic administration, suggesting its role in sustained pharmacological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
